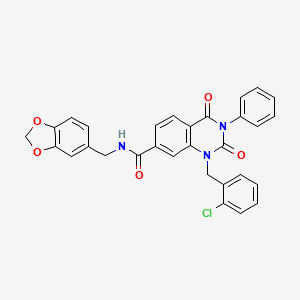![molecular formula C22H22BrN5O2 B11434397 7-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11434397.png)
7-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused triazolo-pyrimidine ring system.
- Its IUPAC name is 7-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
- The compound’s structure combines aromatic rings, a triazole ring, and a pyrimidine ring, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes: While there isn’t a single standardized method for its synthesis, here’s a general approach
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, purification, and scalability.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions: These depend on the specific transformation.
Major Products: The products formed will vary based on the reaction type.
Scientific Research Applications
Chemistry: Investigate its reactivity, design analogs, and explore new synthetic routes.
Biology: Study its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Evaluate its potential as a drug candidate (anticancer, antiviral, etc.).
Industry: Explore applications in materials science (e.g., organic electronics).
Mechanism of Action
- The compound’s mechanism likely involves binding to specific receptors or enzymes.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., the triazolo-pyrimidine fusion).
Similar Compounds: Some related compounds include
Remember, this compound’s multifaceted nature invites further exploration across scientific disciplines
Properties
Molecular Formula |
C22H22BrN5O2 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
7-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22BrN5O2/c1-12-5-8-17(13(2)9-12)27-21(29)19-14(3)26-22-24-11-25-28(22)20(19)16-7-6-15(23)10-18(16)30-4/h5-11,20H,1-4H3,(H,27,29)(H,24,25,26) |
InChI Key |
VOTUSGVJOMMXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=C(C=C4)Br)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B11434330.png)
![N-[2,4-dioxo-3-(2-phenylethyl)-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl]propanamide](/img/structure/B11434338.png)
![6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B11434340.png)
![N-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11434351.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B11434367.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B11434372.png)
![7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434380.png)
![5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one](/img/structure/B11434386.png)
![8-(2-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434390.png)
![3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11434391.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11434402.png)
![N-(4-bromophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11434408.png)
